2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C({15})H({13})ClFNO(_{2}) and a molecular weight of 293.72 g/mol . This compound is characterized by its phenolic structure, which includes a chloro-fluoro-substituted phenyl group and an imine linkage. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 5-chloro-2-fluoroaniline and 6-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the imine linkage may facilitate binding to active sites. The chloro and fluoro substituents can enhance the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-4-ethoxyphenol
- 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloro and fluoro substituents provides a distinct electronic environment, potentially enhancing its stability and activity in various applications.
Properties
IUPAC Name |
2-[(5-chloro-2-fluorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEYDVQJBJPLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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